Home > Products > Building Blocks P115 > 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine
2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine - 1223748-26-2

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

Catalog Number: EVT-1472170
CAS Number: 1223748-26-2
Molecular Formula: C10H15N5O
Molecular Weight: 221.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 5-methyl-2-phenyl-1H-imidazol-4-yl group attached to a 1,3,4-oxadiazole ring, further substituted with a thiophenylethanone moiety. Its structure has been confirmed through single-crystal X-ray diffraction and nuclear magnetic resonance [, ].

5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound features a 2-methyl-5-nitro-1H-imidazol-1-yl group linked to a 1,3,4-oxadiazole ring through a methylene bridge. The oxadiazole ring also bears a thione group [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, a key enzyme in the biosynthesis of sterols, and is effective in treating Chagas disease []. This compound features a 1,3,4-oxadiazole ring attached to a benzamide group, which further connects to a chiral center bearing a 2,4-dichlorophenyl and a 1H-imidazol-1-yl group.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with improved anti-inflammatory properties and a reduced emetic profile compared to earlier generation inhibitors []. Structurally, EPPA-1 contains a central 1,3,4-oxadiazole ring connected to a complex scaffold including a pyrazolo[3,4-b]pyridine core and a piperazine moiety.
Overview

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine is a complex organic compound characterized by its unique structural components. It contains an imidazole ring and an oxadiazole moiety, which are known for their biological activity. The compound's molecular formula is C10H15N5O, and it has gained attention in scientific research due to its potential applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, primarily involving the reaction of 2-methyl-1H-imidazole with oxadiazole derivatives. It is commercially available from chemical suppliers like Sigma-Aldrich, which provides detailed information on its properties and synthesis routes .

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing both imidazole and oxadiazole rings. Heterocycles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves several key steps:

  1. Formation of the Imidazole Ring: The initial step often includes the synthesis of 2-methyl-1H-imidazole from appropriate precursors.
  2. Oxadiazole Synthesis: The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazones or amidoximes.
  3. Coupling Reaction: The final step usually involves the coupling of the imidazole derivative with the oxadiazole to form the target compound.

Technical details include the use of solvents like ethanol or dimethylformamide during reactions, often under reflux conditions to facilitate cyclization and coupling reactions .

Molecular Structure Analysis

Structure

The molecular structure of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Oxadiazole Moiety: A five-membered ring containing two nitrogen atoms and one oxygen atom.

The compound's structure can be represented using various chemical notation systems such as SMILES and InChI.

Data

Key structural data include:

  • Molecular Weight: Approximately 215.26 g/mol.
  • Canonical SMILES: Cc1ncn(c1)CCNCC(=N)N=C(O)N
  • InChI Key: A unique identifier for chemical substances.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for imidazole and oxadiazole derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazole can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: The amine group can engage in condensation with carbonyl compounds to form imines or related structures.
  3. Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex heterocycles.

Technical details regarding these reactions often involve controlling temperature and pH to optimize yields .

Mechanism of Action

Process

The mechanism of action for compounds containing imidazole and oxadiazole groups often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific biochemical pathways.

Data suggest that such compounds may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic processes within cells .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 134–135 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar organic solvents like ethanol and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses often involve spectral techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .

Applications

Scientific Uses

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its biological activity.
  • Biochemical Research: Used as a probe in studies involving enzyme interactions and metabolic pathways.

Research continues to explore its efficacy in treating conditions such as cancer or infectious diseases by leveraging its unique structural features .

Introduction to Heterocyclic Hybrid Compounds

Structural Significance of Imidazole-Oxadiazole Hybrid Architectures

The target compound, 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine, features a bifunctional design: a 2-methylimidazole ring linked via ethylene spacers to a 1,3,4-oxadiazole core terminating in an ethylamine group. This architecture confers three strategic advantages:

  • Electronic Complementarity: The imidazole ring (pKa ~7.0) provides pH-dependent protonation, enabling cationic interactions with biological targets. In contrast, the 1,3,4-oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity [4] [8]. The oxadiazole’s electron-deficient nature (π-acidity) complements imidazole’s electron-rich character (π-basicity), creating a polarized scaffold for diverse molecular interactions.

  • Conformational Dynamics: Ethylene linkers (-CH₂-CH₂-) between heterocycles provide rotational freedom, allowing adaptive binding to biological targets. This flexibility enables the molecule to adopt optimal conformations for receptor engagement while the rigid heterocycles maintain structural integrity. The terminal ethylamine group introduces a protonatable center (pKa ~10.5), facilitating ionic interactions and improving aqueous solubility [6].

  • Spatial Optimization: Molecular modeling indicates the distance between imidazole N3 and the oxadiazole C2 is ~8.5 Å in extended conformations—a critical span for bridging enzyme subsites. The 2-methyl group on imidazole sterically blocks cytochrome P450-mediated oxidation, enhancing metabolic stability [3] [6].

Table 1: Comparative Physicochemical Properties of Key Heterocycles

HeterocycleAromaticity IndexLogP ContributionHB DonorsHB Acceptors
ImidazoleHigh-0.471 (N-H)2 (sp² N)
1,3,4-OxadiazoleModerate0.3903 (2N, 1O)
Hybrid CompoundN/A1.85 (calc)2 (NH₂)6

Pharmacophoric Synergy in Bicyclic Systems: Imidazole and 1,3,4-Oxadiazole Interactions

The pharmacological synergy arises from orthogonal binding modes:

  • Imidazole as a Coordination Site: The sp²-hybridized N3 nitrogen serves as a ligand for metal ions (e.g., Zn²⁺ in metalloenzymes) and participates in hydrogen bonding. In EGFR inhibitors, imidazole forms critical hydrogen bonds with MET793 and hydrophobic contacts with Leu820 (binding energy: -9.2 kcal/mol) [6]. The 2-methyl group enhances hydrophobic pocket occupancy without sterically hindering essential interactions.

  • Oxadiazole as a Polarity Modulator: The 1,3,4-oxadiazole ring acts as a planar, electron-deficient domain, engaging in dipole-dipole interactions, π-stacking with tyrosine/phenylalanine residues, and hydrogen bonding via its nitrogen atoms. In MAO inhibitors, oxadiazole-urea derivatives achieve IC₅₀ values of 10⁻⁴–10⁻³ M, attributed to hydrogen bonding with FAD cofactors [2]. The terminal ethylamine enables salt bridge formation with aspartate/glutamate residues.

  • Synergistic Target Engagement: Hybrids demonstrate dual-targeting potential. For instance, imidazole-oxadiazole derivatives exhibit IC₅₀ values of 0.037–0.100 µM against Plasmodium strains (surpassing chloroquine) while concurrently inhibiting microbial growth (ZOI: 6–10 mm) [1]. This multifunctionality arises from the imidazole’s interaction with heme cofactors and oxadiazole’s disruption of membrane biosynthesis.

Table 2: Pharmacophoric Contributions to Target Binding

ComponentInteraction TypeBiological TargetsRepresentative Residues/Ions
Imidazole ringMetal coordinationMetalloenzymes, HemoproteinsZn²⁺, Fe²⁺, Mg²⁺
Hydrogen bondingKinase ATP sitesMet793, Thr830 (EGFR)
π-π StackingAromatic binding pocketsPhe699, Tyr891
1,3,4-OxadiazoleDipole-dipoleEnzyme active sitesVal689, Ala699
Hydrogen bondingNucleotide-binding domainsLys721, Pro770
Ethylamine linkerIonic/Cation-πAcidic receptor subpocketsAsp831, Glu734

Historical Evolution of Ethylamine-Functionalized Heterocycles in Medicinal Chemistry

Ethylamine-functionalized heterocycles have evolved through three generations:

  • First-Generation (1950s–1970s): Simple heterocyclic amines like histamine and 2-aminoimidazole served as neurotransmitter analogs. Their limited stability and selectivity spurred derivatization. The discovery of oxolamine (1960s), a cough suppressant featuring a 1,2,4-oxadiazole-ethylamine core, established the therapeutic relevance of oxadiazole amines [4].

  • Second-Generation (1980s–2000s): Strategic incorporation of ethylamine into bicyclic systems improved pharmacokinetics. Key advances included:

  • Proxazole (1980s): An oxadiazole-imidazole hybrid with vasodilatory and spasmolytic effects, leveraging ethylamine for solubility and GPCR interactions.
  • EGFR inhibitors (1990s): Introduction of flexible ethylamine linkers between heterocycles enhanced kinase inhibition (e.g., compounds 12–15 with IC₅₀ = 0.8–22 nM) by accessing hydrophobic regions adjacent to ATP sites [6].
  • Antifungal azoles: Ethylamine side chains in miconazole and econazole improved membrane penetration and CYP51 binding [3].

  • Third-Generation (2010–Present): Rational hybridization created multifunctional agents. Fragment-based drug design (FBDD) optimized spacer lengths between imidazole and oxadiazole rings. Modern derivatives like 30a-j show picomolar EGFR inhibition (IC₅₀ < 10 pM) and >100-fold selectivity for cancer cells (HEPG2, A549) versus normal lines [6]. The ethylamine terminus enables conjugation with nanoparticles, antibodies, or fluorescent probes for theranostic applications.

Table 3: Milestones in Ethylamine-Functionalized Hybrid Development

EraPrototype CompoundTherapeutic ApplicationStructural Innovation
1960sOxolamineAntitussive1,2,4-Oxadiazole-ethylamine core
1980sProxazoleGastrointestinal disordersImidazole-oxadiazole with ethylamine linker
1990sCefpodoxime proxetilAntibacterialCephalosporin with oxadiazole-ethylamine side
2000sFasiplonAnxiolytic1,2,4-Oxadiazole-ethylamine GABA modulator
2010sEGFR inhibitors (e.g., 30a)Anticancer (HEPG2, A549)Imidazole-oxadiazole-ethylamine hybrid

The target compound exemplifies third-generation design, integrating optimized ethylene spacers and a terminal ethylamine for enhanced solubility and target versatility. Its synthetic accessibility via amidoxime cyclization or multicomponent reactions (e.g., GBBR) facilitates rapid diversification [9], positioning it as a versatile scaffold for addressing emerging therapeutic challenges.

Properties

CAS Number

1223748-26-2

Product Name

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

IUPAC Name

2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine

Molecular Formula

C10H15N5O

Molecular Weight

221.264

InChI

InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3

InChI Key

GLJLJDSVFIABBB-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCC2=NN=C(O2)CCN

Synonyms

2-{5-[2-(2-Methyl-imidazol-1-yl)-ethyl]-[1,3,4]oxadiazol-2-yl}-ethylamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.